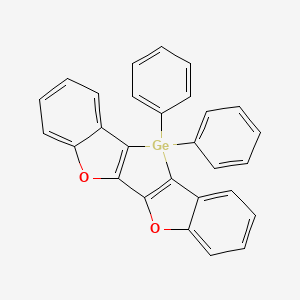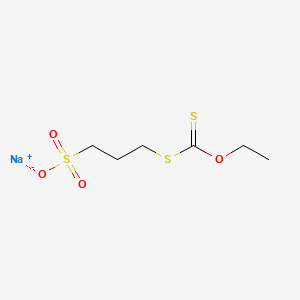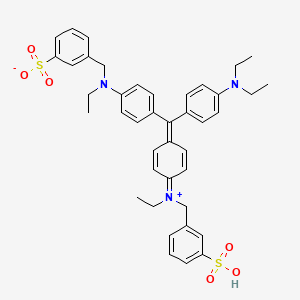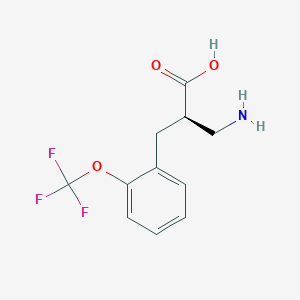
(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid is an organic compound characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a 2-methylacrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid typically involves the reaction of 4-allyloxybenzaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomer selective reduction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of 4-allyloxybenzoic acid.
Reduction: Formation of 3-(4-(allyloxy)phenyl)-2-methylpropanoic acid.
Substitution: Formation of 4-allyloxy-2-nitrophenyl-2-methylacrylic acid or 4-allyloxy-2-bromophenyl-2-methylacrylic acid.
Aplicaciones Científicas De Investigación
(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-(Methoxy)phenyl)-2-methylacrylic acid: Similar structure but with a methoxy group instead of an allyloxy group.
(E)-3-(4-(Ethoxy)phenyl)-2-methylacrylic acid: Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness
(E)-3-(4-(Allyloxy)phenyl)-2-methylacrylic acid is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activities compared to its methoxy and ethoxy analogs. The allyloxy group can participate in additional chemical reactions, such as polymerization, which are not possible with the methoxy or ethoxy groups .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H14O3/c1-3-8-16-12-6-4-11(5-7-12)9-10(2)13(14)15/h3-7,9H,1,8H2,2H3,(H,14,15)/b10-9+ |
Clave InChI |
RLLFUCYYCYKMDY-MDZDMXLPSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)OCC=C)/C(=O)O |
SMILES canónico |
CC(=CC1=CC=C(C=C1)OCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)








![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)




